molecular formula C15H24N2O8 B1416394 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 911102-04-0

3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No. B1416394
M. Wt: 360.36 g/mol
InChI Key: ZQJVJINORRTODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is a useful research compound. Its molecular formula is C15H24N2O8 and its molecular weight is 360.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Pyrrolidine Derivatives : Research by Pinza and Pifferi (1978) focused on synthesizing esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which are structurally related to the compound . These compounds are considered for their potential impact on learning and memory processes (Pinza & Pifferi, 1978).

  • Cardiotonic Activity Studies : A study by Mosti et al. (1992) investigated the synthesis of pyridinecarboxylic acids and their esters, including those with structural similarities to the compound of interest. These compounds were evaluated for cardiotonic activity, suggesting potential therapeutic applications (Mosti et al., 1992).

  • Reactions of Alkadienoic Acid Esters : Mukovoz et al. (2015) explored the reactions of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters, which bear resemblance to the compound in focus. These studies help in understanding the chemical behavior and potential applications of such esters (Mukovoz et al., 2015).

  • Synthesis of Rac-Detoxinine : Häusler (1983) described attempts to synthesize 3-oxo esters, including steps like acylation, reduction, and ring-opening, which are relevant to understanding the synthesis and potential transformations of the compound (Häusler, 1983).

  • N-Alkylated Pyrrolidine Diols Synthesis : A study by Martins et al. (2008) on the synthesis of trans-pyrrolidine diols from dioxane-protected dimethyl tartrate provides insights into the synthetic routes and potential applications of pyrrolidine derivatives (Martins et al., 2008).

  • Oxidation of Methyl Esters : Hinkamp and Schäfer (2015) examined the oxidation of methyl esters, leading to various derivatives including pyrrolidinyl esters. This research contributes to understanding the chemical reactions and applications of esters similar to the compound (Hinkamp & Schäfer, 2015).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O8/c1-15(2,3)24-14(21)16-6-7-22-8-9-23-10-13(20)25-17-11(18)4-5-12(17)19/h4-10H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJVJINORRTODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1356229-07-6
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356229-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601103784
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester

CAS RN

1356229-07-6
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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